molecular formula C6H10O B14682572 4-Hexen-2-one CAS No. 25659-22-7

4-Hexen-2-one

Cat. No.: B14682572
CAS No.: 25659-22-7
M. Wt: 98.14 g/mol
InChI Key: YRXUQYBLFBZHNE-ONEGZZNKSA-N
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Description

4-Hexen-2-one is an organic compound with the molecular formula C6H10O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by other names such as 2-Hexen-5-one , Acetone, methylallyl , and Methylallyl acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexen-2-one can be synthesized through various organic reactions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran (THF) in the presence of zinc granules . The reaction is initiated by adding methyl bromoacetate , leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The exact methods may vary depending on the desired purity and yield, but they generally follow similar reaction pathways as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions: 4-Hexen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or other derivatives.

Scientific Research Applications

4-Hexen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexen-2-one involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical and chemical processes, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

  • Hex-4-en-2-one
  • 2-Hexen-5-one
  • Acetone, methylallyl
  • Methylallyl acetone

Comparison: 4-Hexen-2-one is unique due to its specific structure and reactivity. While similar compounds may share some functional groups, the position of the double bond and the carbonyl group in this compound gives it distinct chemical properties and reactivity patterns .

Properties

CAS No.

25659-22-7

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(E)-hex-4-en-2-one

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3-4H,5H2,1-2H3/b4-3+

InChI Key

YRXUQYBLFBZHNE-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC(=O)C

Canonical SMILES

CC=CCC(=O)C

Origin of Product

United States

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